

In-Depth Technical Guide: Solubility and Stability of Coniel (Benidipine Hydrochloride)

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Compound of Interest

Compound Name: Coniel

Cat. No.: B1142605

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **Coniel**, the brand name for the active pharmaceutical ingredient (API) Benidipine Hydrochloride.^{[1][2][3][4][5][6][7]} The information herein is curated for researchers, scientists, and professionals involved in drug development and formulation. This document details quantitative solubility and stability data, experimental protocols for their determination, and a visualization of the compound's mechanism of action.

Core Compound Information

Coniel's active ingredient, Benidipine Hydrochloride, is a dihydropyridine calcium channel blocker.^{[3][8]} It is recognized for its triple-blocking action on L-, T-, and N-type calcium channels, contributing to its efficacy as an antihypertensive and anti-anginal agent.^{[3][4][9]}

Solubility Profile

Benidipine Hydrochloride is characterized by its poor solubility in water, which can present challenges in formulation development.^[10] Its solubility has been determined in various organic solvents.

Quantitative Solubility Data

The following table summarizes the known solubility of Benidipine Hydrochloride in different solvents.

Solvent	Solubility	Temperature
Dimethyl Sulfoxide (DMSO)	~30 mg/mL; ~75 mM	Not Specified
Dimethylformamide (DMF)	~30 mg/mL	Not Specified
Ethanol	~10 mg/mL; ~10 mM	Not Specified
Methanol	6.9%	25°C
Ethanol	2.2%	25°C
Water	0.19%	25°C
Chloroform	0.16%	25°C
Acetone	0.13%	25°C
Ethyl Acetate	0.0056%	25°C
Toluene	0.0019%	25°C
n-Heptane	0.00009%	25°C

[1][4]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of Benidipine Hydrochloride in a given solvent.

Materials:

- Benidipine Hydrochloride powder
- Selected solvent(s) of analytical grade
- Scintillation vials or flasks with screw caps

- Orbital shaker with temperature control
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes

Procedure:

- Add an excess amount of Benidipine Hydrochloride powder to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.
- Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.
- Equilibrate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.
- Carefully collect a supernatant aliquot from each vial, avoiding disturbance of the undissolved solid.
- Centrifuge the collected aliquots to remove any remaining suspended solid particles.
- Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
- Analyze the diluted samples by HPLC to determine the concentration of dissolved Benidipine Hydrochloride.
- Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Quantitative Stability Data (Forced Degradation)

The following table summarizes the degradation of Benidipine Hydrochloride under various stress conditions as reported in different studies.

Stress Condition	Reagent/Parameters	Duration	Temperature	Degradation (%)	Reference
Acid Hydrolysis	0.1 N HCl	30 min	60°C	8.32	[5]
Acid Hydrolysis	1 N HCl	30 min	60°C	5.75	[11]
Alkaline Hydrolysis	0.1 N NaOH	30 min	60°C	12.28	[5]
Alkaline Hydrolysis	1 N NaOH	30 min	60°C	Not Specified	[11]
Oxidative Degradation	3% H ₂ O ₂	12 hours	60°C	11.89	[5]
Thermal Degradation	Dry Heat	1 hour	60°C	5.43	[5]
Photolytic Degradation	UV Light (254 nm)	1 hour	Ambient	3.51	[5]
Photolytic Degradation	Sunlight	6 hours	Ambient	Not Specified	[11]

Note: The extent of degradation can vary based on the specific experimental conditions.

Experimental Protocol: Stability-Indicating HPLC

Method

This protocol outlines a general procedure for a stability-indicating HPLC method to analyze Benidipine Hydrochloride and its degradation products.

Objective: To develop and validate an HPLC method capable of separating and quantifying Benidipine Hydrochloride from its potential degradation products.

Instrumentation and Chromatographic Conditions:

- HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[\[1\]](#)[\[12\]](#)[\[13\]](#)
- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[\[1\]](#)[\[5\]](#)[\[11\]](#)
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio and pH should be optimized to achieve good separation. For example, a mobile phase of methanol and 0.1M dipotassium hydrogen phosphate buffer (40:60, v/v) has been used.[\[1\]](#)
- Flow Rate: Typically 1.0 mL/min.[\[1\]](#)
- Detection Wavelength: Benidipine Hydrochloride can be detected at approximately 237 nm or 260 nm.[\[1\]](#)
- Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure for Forced Degradation Study:

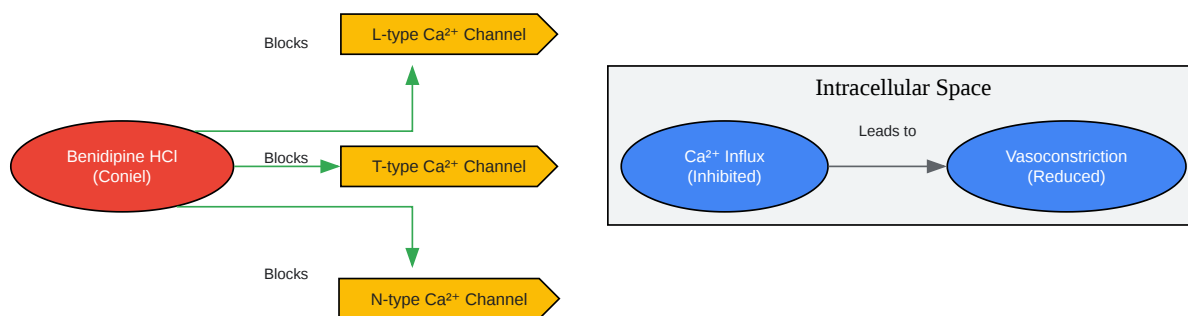
- Preparation of Stock Solution: Prepare a stock solution of Benidipine Hydrochloride in a suitable solvent (e.g., methanol).
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N or 1 N HCl and reflux at 60°C for a specified duration (e.g., 30 minutes). Neutralize the solution before injection.[\[5\]](#)
[\[11\]](#)

- Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N or 1 N NaOH and reflux at 60°C for a specified duration (e.g., 30 minutes). Neutralize the solution before injection.[\[5\]](#)[\[11\]](#)
- Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at a specified temperature (e.g., 60°C) for a certain period (e.g., 12 hours).[\[5\]](#)
- Thermal Degradation: Expose the solid drug powder to dry heat in an oven at a set temperature (e.g., 60°C) for a defined time (e.g., 1 hour).[\[5\]](#)
- Photolytic Degradation: Expose the solid drug powder or a solution to UV light (e.g., 254 nm) or sunlight for a specified duration.[\[5\]](#)[\[11\]](#)
- Sample Analysis: After exposure to the stress conditions, dilute the samples appropriately and inject them into the HPLC system.
- Data Analysis: Analyze the chromatograms to determine the percentage of the remaining parent drug and the formation of any degradation products. The peak purity of the parent drug should be checked to ensure no co-elution of degradation products.

Mandatory Visualizations

Mechanism of Action: Calcium Channel Blockade

Benidipine Hydrochloride exerts its therapeutic effect by blocking voltage-gated calcium channels, specifically the L-type, T-type, and N-type channels. This action inhibits the influx of calcium ions into vascular smooth muscle cells and cardiac cells. The reduced intracellular calcium concentration leads to vasodilation, a decrease in peripheral resistance, and a subsequent lowering of blood pressure.[\[3\]](#)[\[9\]](#)

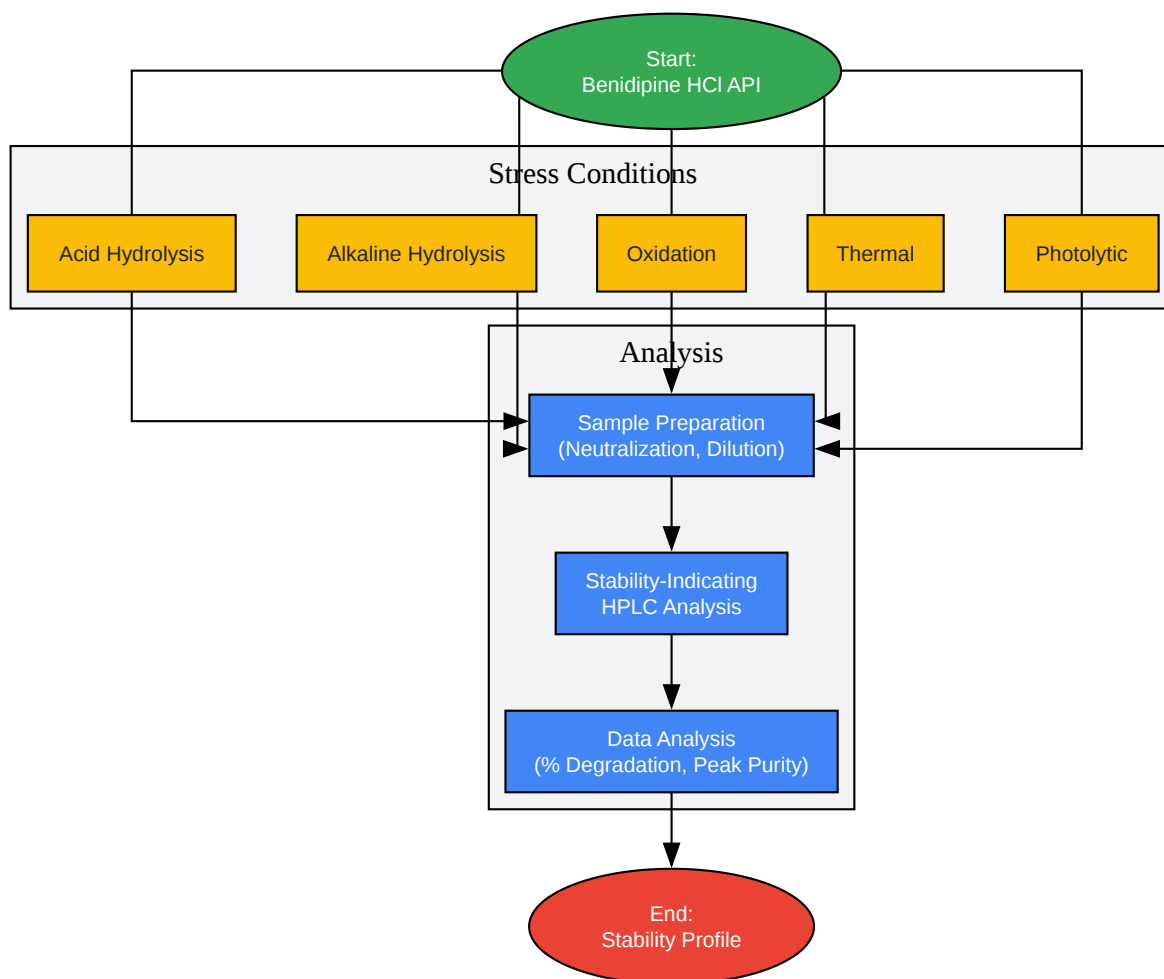


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Caption: Mechanism of action of Benidipine Hydrochloride.

Experimental Workflow: Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of a drug substance like Benidipine Hydrochloride.



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Caption: Workflow for a forced degradation study.

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